![molecular formula C9H16O2 B2724826 Bicyclo[2.2.1]heptane-1,4-diyldimethanol CAS No. 1185307-52-1](/img/structure/B2724826.png)
Bicyclo[2.2.1]heptane-1,4-diyldimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bicyclo[2.2.1]heptane-1,4-diyldimethanol” is a chemical compound with a bicyclic structure . It is a derivative of the parent compound “bicyclo[2.2.1]heptane”, also known as norbornane . The compound has a bicyclic structure with a methylene bridge in the 1,4- position .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves complex chemical reactions. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “this compound” is derived from a cyclohexane ring with a methylene bridge in the 1,4- position . This makes it a bridged bicyclic compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Applications De Recherche Scientifique
Asymmetric Hydrogenation and Catalysis
- Bicyclo[2.2.1]heptane derivatives have been used in the study of asymmetric hydrogenation. These compounds react with hydrogen in polar solvents, leading to products like solvated dihydrides or solvate complexes. This reaction is influenced by the structure of the phosphine ligand used (Brown et al., 1981).
Chemical Synthesis and Reactions
- Research has shown that Bicyclo[2.2.1]heptane derivatives can be involved in various synthesis and chemical reactions. For example, they are used in the synthesis of bridgehead substituted derivatives, which are key for producing compounds with specific functional groups (Della & Knill, 1994).
- These compounds also play a role in the catalytic enantioselective desymmetrization of meso-cyclopropane fused cyclohexene-1,4-diones, showing their utility in producing bioactive compounds with specific stereochemical configurations (Ray & Mukherjee, 2022).
Reaction Mechanism Studies
- Studies on Bicyclo[2.2.1]heptane derivatives contribute to understanding the mechanisms of various organic reactions, such as the thermal rearrangements of bicyclo[n.1.0]polyenes (Reyes et al., 2002).
Molecular Structure and Properties
- Research on these compounds also involves the study of their molecular structures and properties. For instance, the rigid nature of the bicyclo[2.2.1]heptane unit has been demonstrated in the study of dioxolane derivatives of D-camphorquinone (Clegg et al., 1995).
Polymerization and Material Science
- In the field of polymerization and material science, these derivatives have been used in the Pd(II)-catalyzed homopolymerizations of norbornene derivatives, leading to the synthesis of cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).
Propriétés
IUPAC Name |
[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-1-2-9(5-8,7-11)4-3-8/h10-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLUGACCSEZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

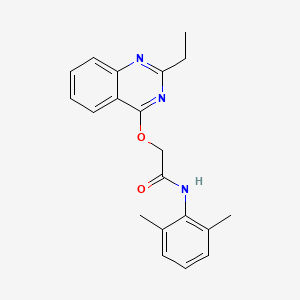

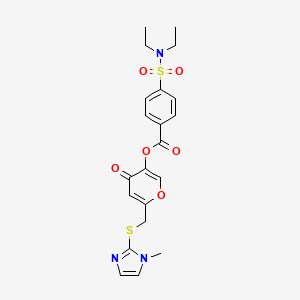
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2724749.png)
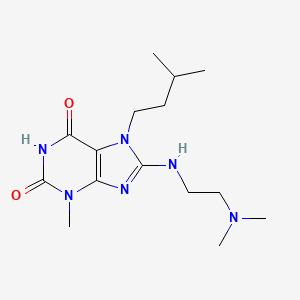

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2724754.png)
![8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2724756.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2724757.png)
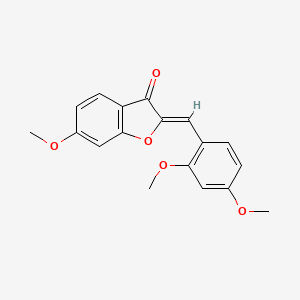
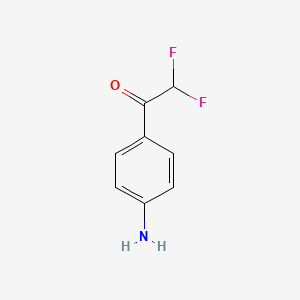

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)
